molecular formula C12H3Cl5O B3065979 2,3,4,6,8-Pentachlorodibenzofuran CAS No. 67481-22-5

2,3,4,6,8-Pentachlorodibenzofuran

Cat. No. B3065979
CAS RN: 67481-22-5
M. Wt: 340.4 g/mol
InChI Key: MKRFORPSRBMAIP-UHFFFAOYSA-N
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Description

2,3,4,6,8-Pentachlorodibenzofuran is a member of the Chlorinated dibenzofurans (CDFs) family, which contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects . It is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .


Molecular Structure Analysis

The molecular structure of 2,3,4,6,8-Pentachlorodibenzofuran consists of two benzene rings joined by two oxygen bridges, making the compound an aromatic diether . It has chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran .

Scientific Research Applications

Comparative Toxicity Studies

2,3,4,7,8-Pentachlorodibenzofuran (PenCDF) has been studied for its toxicological effects in various animal models. For instance, Nagayama et al. (1985) explored the long-term effects of PenCDF on different strains of mice, focusing on its impact on aromatic hydrocarbon hydroxylase (AHH) activity. This study contributes to understanding the differential toxic responses in various genetic backgrounds (Nagayama et al., 1985).

Biochemical Interactions

Research by Kuroki et al. (1986) investigated the interaction of PenCDF with cytochrome P-450 isozymes in rats, revealing its high affinity for certain cytochrome P-450 forms, particularly P-448 H. This study provides insights into the biochemical interactions and potential storage sites of PenCDF in liver tissues (Kuroki et al., 1986).

Toxicity and Disposition in Primates

Brewster et al. (1988) conducted a significant study on the toxicity and disposition of PenCDF in Rhesus monkeys, contributing to our understanding of its acute toxic effects and distribution in primate models. The research highlighted alterations in thyroid hormone levels and other physiological changes following exposure to PenCDF (Brewster et al., 1988).

Cancer Research

In the field of oncology, studies have explored the carcinogenic potential of PenCDF. Nishizumi (1991) found that PenCDF could induce tumors in rats upon oral administration, suggesting its tumorigenic potency. This research contributes to the understanding of the carcinogenic risk associated with PenCDF exposure (Nishizumi, 1991).

Safety And Hazards

2,3,4,6,8-Pentachlorodibenzofuran is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death. Contact with molten substance may cause severe burns to skin and eyes. Effects of contact or inhalation may be delayed. Fire may produce irritating, corrosive, and/or toxic gases .

properties

IUPAC Name

2,3,4,6,8-pentachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-4-1-5-6-3-7(14)9(16)10(17)12(6)18-11(5)8(15)2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRFORPSRBMAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217837
Record name 2,3,4,6,8-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6,8-Pentachlorodibenzofuran

CAS RN

67481-22-5
Record name 2,3,4,6,8-Pentachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067481225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,6,8-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6,8-PENTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7558425O1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Garå, CA Nilsson, K Andersson, C Rappe - Chemosphere, 1979 - Elsevier
Chlorinated dibenzofurans (PCDFs) occur as contaminants in a number of industrial products, such as polychlorinated biphenyls (PCBs), I-5 chlorophenols, 6-12 hexachlorobenzene …
Number of citations: 16 www.sciencedirect.com
K Jermyn-Gee, C Pekarik, T Havelka, G Barrett…
Number of citations: 2

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